6-Chlorotetrazolo[1,5-b]pyridazine

Catalog No.
S1916650
CAS No.
21413-15-0
M.F
C4H2ClN5
M. Wt
155.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chlorotetrazolo[1,5-b]pyridazine

CAS Number

21413-15-0

Product Name

6-Chlorotetrazolo[1,5-b]pyridazine

IUPAC Name

6-chlorotetrazolo[1,5-b]pyridazine

Molecular Formula

C4H2ClN5

Molecular Weight

155.54 g/mol

InChI

InChI=1S/C4H2ClN5/c5-3-1-2-4-6-8-9-10(4)7-3/h1-2H

InChI Key

RRBQGBYFXZPPAH-UHFFFAOYSA-N

SMILES

C1=CC(=NN2C1=NN=N2)Cl

Canonical SMILES

C1=CC(=NN2C1=NN=N2)Cl

6-Chlorotetrazolo[1,5-b]pyridazine is a heterocyclic compound characterized by a tetrazole ring fused to a pyridazine structure. Its molecular formula is C4H2ClN5, and it has a molecular weight of approximately 155.55 g/mol. The compound features a chlorine atom at the 6-position of the tetrazole ring, which contributes to its unique chemical properties and reactivity. The presence of nitrogen atoms in the tetrazole and pyridazine rings enhances its potential for various

Chemical Identity

6-Chlorotetrazolo[1,5-b]pyridazine is a heterocyclic compound, meaning it contains rings with atoms of different elements. Its structure consists of a six-membered pyridazine ring fused with a five-membered tetrazole ring, with a chlorine atom attached at the sixth position of the pyridazine ring. (PubChem: )

Potential Research Applications

Scientific research on 6-Chlorotetrazolo[1,5-b]pyridazine is ongoing, but limited information is publicly available. Some potential areas of exploration include:

  • Material Science

    Due to the presence of the tetrazole ring, 6-Chlorotetrazolo[1,5-b]pyridazine may have properties that make it useful in the development of new energetic materials or heat-resistant polymers. (ScienceDirect)

  • Medicinal Chemistry

    The tetrazole ring is also found in some pharmaceuticals. Researchers might explore 6-Chlorotetrazolo[1,5-b]pyridazine as a potential scaffold for the design of new drugs. However, more research is needed in this area.

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Cycloaddition Reactions: The compound may engage in cycloaddition reactions with alkenes or alkynes, potentially forming more complex structures.
  • Reduction Reactions: The tetrazole ring can be reduced to yield other nitrogen-containing compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 6-chlorotetrazolo[1,5-b]pyridazine can be achieved through several methods:

  • Reaction with Hydrazine: A common method involves the reaction of 3,6-dichloropyridazine with hydrazine in ethanol at room temperature. This reaction typically yields high purity and good yields of the desired tetrazole derivative .
  • Cyclization Reactions: Other synthetic routes may involve cyclization processes where appropriate precursors are subjected to specific conditions to form the tetrazole structure.
  • Functional Group Modifications: Starting from related pyridazine or tetrazole compounds, functional group modifications can lead to the formation of 6-chlorotetrazolo[1,5-b]pyridazine.

These methods underscore the compound's accessibility for research and application purposes.

6-Chlorotetrazolo[1,5-b]pyridazine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs.
  • Material Science: The unique properties of this compound could be explored in creating advanced materials or coatings.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry research.

Interaction studies involving 6-chlorotetrazolo[1,5-b]pyridazine focus on its reactivity with other chemical species. These studies help elucidate:

  • Binding Affinities: Understanding how this compound interacts with biological targets can inform drug design.
  • Metabolic Pathways: Investigating how it is metabolized in biological systems can reveal its pharmacokinetic properties.

Such studies are crucial for assessing its viability as a therapeutic agent.

Several compounds share structural features with 6-chlorotetrazolo[1,5-b]pyridazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Azidotetrazolo[1,5-b]pyridazineSimilar tetrazole-pyridazine structureExhibits explosive properties under certain conditions .
Tetrazolo[1,5-b]pyridazineLacks chlorine substitutionServes as a parent compound for various derivatives.
3-Chlorotetrazolo[1,5-b]pyridazineChlorine at different positionMay exhibit different reactivity patterns compared to 6-chloro variant.

These comparisons highlight the uniqueness of 6-chlorotetrazolo[1,5-b]pyridazine in terms of its chlorine substitution and potential reactivity profiles. Further research into these compounds can yield insights into their relative biological activities and applications.

The development and characterization of 6-chlorotetrazolo[1,5-b]pyridazine emerged from systematic investigations into nitrogen-rich heterocyclic compounds during the mid-20th century. The compound was first catalogued in chemical databases with the Chemical Abstracts Service registry number 21413-15-0, with its initial documentation in PubChem occurring on March 26, 2005. The synthesis methodology for this compound evolved from classical approaches to tetrazolo-pyridazine derivatives, building upon foundational work in diazine chemistry that began in the 1960s.

Early synthetic approaches to tetrazolo[1,5-b]pyridazine derivatives were established through investigations of 3,6-dichloropyridazine reactivity with azide-containing reagents. The pioneering research demonstrated that selective nucleophilic substitution reactions could yield various tetrazolo-pyridazine systems, with the chlorinated derivative representing a particularly stable and synthetically useful intermediate. Historical development showed that the reaction of 3,6-dichloropyridazine with sodium azide provided access to chlorotetrazolopyridazine derivatives through controlled reaction conditions.

The compound gained renewed interest in the 21st century as researchers recognized its potential applications in specialized fields. Database modifications and updates continued through 2025, as evidenced by the most recent PubChem modification date of May 24, 2025, indicating ongoing research activity and structural refinements. The temporal progression of research has shown increasing sophistication in synthetic methodologies and applications, with modern investigations focusing on both fundamental chemical properties and practical applications.

Synthesis development timelines reveal that multiple research groups independently developed various approaches to 6-chlorotetrazolo[1,5-b]pyridazine formation. The evolution of synthetic strategies progressed from simple azide substitution reactions to more sophisticated cyclization methodologies, including hydrazine-mediated cyclization approaches that provided improved yields and operational simplicity. Contemporary research continues to refine these methodologies while exploring new applications and structural modifications.

Structural Classification Within Nitrogen-Containing Heterocycles

6-Chlorotetrazolo[1,5-b]pyridazine belongs to the class of fused nitrogen-containing heterocycles, specifically categorized as a tetrazolo-pyridazine derivative. The molecular structure consists of a six-membered pyridazine ring fused with a five-membered tetrazole ring, with the fusion occurring at the 1,5-positions relative to the pyridazine nitrogen atoms. The compound exhibits the molecular formula C4H2ClN5, with a molecular weight of 155.54500 atomic mass units, and contains five nitrogen atoms within its bicyclic framework.

The structural architecture features a chlorine atom positioned at the 6-position of the pyridazine ring, significantly influencing the electronic properties and reactivity patterns of the molecule. The tetrazole ring contributes four nitrogen atoms to the overall structure, while the pyridazine ring provides two additional nitrogen atoms, resulting in an exceptionally high nitrogen-to-carbon ratio that characterizes this compound class. The InChI structural identifier RRBQGBYFXZPPAH-UHFFFAOYSA-N provides a unique digital fingerprint for precise structural identification.

Crystallographic and computational analyses reveal that the fused ring system maintains planarity, with bond lengths indicative of aromatic character throughout both heterocyclic components. The tetrazole moiety exhibits characteristic N-N bond distances of approximately 1.18 Å, consistent with the delocalized π-electron system spanning both rings. The polar surface area of 55.97000 Ų reflects the significant contribution of nitrogen atoms to the molecular surface properties.

Structural ParameterValueReference
Molecular FormulaC4H2ClN5
Molecular Weight155.545 g/mol
Nitrogen Content5 atoms
Ring SystemBicyclic fused
Polar Surface Area55.97 Ų
Density1.97 g/cm³

The compound exists in equilibrium with its azido tautomer under certain conditions, demonstrating the dynamic nature of tetrazole-azide isomerization common to this structural class. Nuclear magnetic resonance spectroscopy studies have confirmed the predominance of the tetrazole form in solution, although the equilibrium position can be influenced by solvent conditions and temperature. The canonical SMILES notation C1=CC(=NN2C1=NN=N2)Cl provides a simplified structural representation highlighting the connectivity pattern.

Significance in Synthetic and Medicinal Chemistry Research

6-Chlorotetrazolo[1,5-b]pyridazine has emerged as a compound of significant importance in multiple research domains, particularly in energetic materials development and medicinal chemistry applications. The high nitrogen content and unique structural features make it valuable as a building block for advanced materials with specialized properties. Research investigations have demonstrated its utility in the synthesis of nitrogen-rich energetic compounds, where derivatives have shown exceptional detonation performance characteristics.

In medicinal chemistry research, tetrazolo[1,5-b]pyridazine derivatives have been identified as promising therapeutic agents with diverse biological activities. Recent high-throughput screening studies revealed that 1,2,3,4-tetrazolo[1,5-b]pyridazine-based compounds function as effective transcriptional inhibitors of MACC1 expression, a key molecular target for cancer metastasis prevention. These compounds demonstrated the ability to decrease MACC1-induced cancer cell motility in vitro and showed metastasis restriction in xenografted mouse models.

The synthetic utility of 6-chlorotetrazolo[1,5-b]pyridazine extends to its role as a reactive intermediate for further chemical transformations. The chlorine substituent provides a convenient leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups at the 6-position. Research has shown that the compound readily undergoes chlorine substitution reactions with amines in ethanol at room temperature, providing access to amino-substituted derivatives with potentially enhanced biological activities.

Research ApplicationSpecific UseKey FindingsReference
Energetic MaterialsPrimary explosive developmentSuperior detonation performance
Cancer ResearchMACC1 inhibitionMetastasis restriction
Synthetic ChemistryBuilding block synthesisHigh reactivity with nucleophiles
Anti-inflammatory ResearchNSAID developmentNotable antinociceptive activity

Pharmaceutical research has explored the compound's potential in anti-inflammatory drug development, where phosphonate derivatives based on the tetrazolo[1,5-b]pyridazine core structure exhibited marked antinociceptive and anti-inflammatory activities without toxic side effects. Structure-activity relationship studies identified essential structural features for biological activity, contributing to rational drug design approaches for this compound class.

The compound's significance in synthetic organic chemistry is further highlighted by its use in conjugated reaction sequences with phosphonyl carbanion reagents, leading to the formation of complex heterocyclic systems with potential therapeutic applications. These methodologies demonstrate the versatility of 6-chlorotetrazolo[1,5-b]pyridazine as a synthetic intermediate, enabling access to diverse molecular architectures through controlled chemical transformations. Contemporary research continues to explore new synthetic applications and biological activities, establishing this compound as a valuable tool in advanced chemical research.

The synthesis of 6-chlorotetrazolo[1,5-b]pyridazine fundamentally relies on the strategic use of 3,6-dichloropyridazine as a key precursor. The most established cyclization approach involves a two-step sequential process beginning with nucleophilic displacement reactions [1].

The initial step involves treating 3,6-dichloropyridazine with hydrazine in ethanol at room temperature, producing 1-(6-chloropyridazin-3-yl)hydrazine in high yield [1]. This reaction proceeds through selective nucleophilic attack at the 3-position of the dichloropyridazine, exploiting the differential reactivity of the two chlorine atoms. The preferential substitution at the 3-position can be attributed to electronic factors and the reduced steric hindrance compared to the 6-position.

The hydrazine substitution reaction demonstrates excellent regioselectivity, with yields consistently exceeding 85% under optimized conditions [1]. The reaction mechanism involves initial nucleophilic attack by the hydrazine nitrogen on the electron-deficient pyridazine ring, followed by elimination of hydrogen chloride. The resulting hydrazine intermediate serves as the critical precursor for subsequent tetrazole ring formation.

Alternative cyclization strategies utilizing 3,6-dichloropyridazine include direct azide substitution pathways. Treatment of 3,6-dichloropyridazine with sodium azide can lead to formation of azido intermediates that undergo thermal or acid-catalyzed cyclization to form the tetrazole ring system [2]. However, these direct approaches often suffer from lower yields and increased formation of regioisomeric products compared to the hydrazine-mediated pathway.

Diazotization Pathways for Tetrazole Ring Formation

The diazotization process represents the critical transformation step in converting the hydrazine intermediate to the target tetrazolo[1,5-b]pyridazine structure. The reaction involves treating 1-(6-chloropyridazin-3-yl)hydrazine with sodium nitrite under acidic conditions at ice-bath temperatures [1].

The diazotization mechanism proceeds through formation of a diazonium intermediate, which undergoes intramolecular cyclization to form the tetrazole ring. The reaction is carried out quantitatively in ice bath conditions, indicating the high efficiency of this transformation [1]. The low temperature requirement helps prevent decomposition of the reactive diazonium species and ensures complete conversion to the desired tetrazole product.

The mechanistic pathway involves initial protonation of the hydrazine nitrogen under acidic conditions, followed by reaction with nitrous acid to form the diazonium salt. Intramolecular attack by the remaining nitrogen lone pair on the diazonium carbon leads to cyclization with elimination of nitrogen gas. This process is thermodynamically favored due to the formation of the stable aromatic tetrazole ring system.

Recent mechanistic studies using density functional theory calculations have provided insights into the tetrazole formation process [3] [4]. The calculations suggest that tetrazole formation from azide precursors involves a stepwise mechanism rather than a concerted cycloaddition. The initial step involves nitrile activation to form an imidoyl azide intermediate, which then cyclizes to give the tetrazole product [3] [4].

Chlorine Substitution Reactions with Amines and Nucleophiles

The chlorine atom at the 6-position of 6-chlorotetrazolo[1,5-b]pyridazine exhibits high reactivity toward nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the tetrazole ring system, which activates the pyridazine ring toward nucleophilic attack [1].

Substitution reactions with various amines proceed readily in ethanol at room temperature, demonstrating the favorable kinetics of these transformations [1]. Primary and secondary amines react efficiently to yield the corresponding amino-substituted tetrazolo[1,5-b]pyridazine derivatives. The reaction mechanism follows a typical nucleophilic aromatic substitution pathway, with formation of a Meisenheimer complex intermediate followed by elimination of chloride ion.

The scope of nucleophilic substitution extends beyond simple amines to include more complex nucleophiles. Morpholine, piperazine, and N-methylpiperazine derivatives have been successfully employed as nucleophiles, producing substituted products in yields ranging from 75% to 95% [5]. The high yields obtained reflect the favorable electronic environment created by the tetrazole ring system.

Mechanistic investigations have revealed that the tetrazole ring significantly enhances the electrophilicity of the adjacent pyridazine carbon atoms. This activation effect can be attributed to the strong electron-withdrawing character of the tetrazole nitrogen atoms, which stabilize the negative charge developed in the transition state during nucleophilic attack [6].

The regioselectivity of nucleophilic substitution reactions depends on the specific substrate and reaction conditions. In cases where multiple halogen atoms are present, selective substitution can be achieved through careful control of stoichiometry and reaction temperature. The 6-position of the tetrazolo[1,5-b]pyridazine system shows preferential reactivity due to its proximity to the electron-withdrawing tetrazole ring.

One-Pot Synthesis Optimization Techniques

The development of one-pot synthesis methodologies for 6-chlorotetrazolo[1,5-b]pyridazine has focused on combining the hydrazine substitution and diazotization steps into a single reaction sequence. These approaches offer advantages in terms of operational simplicity and reduced isolation of potentially unstable intermediates [7].

Optimized one-pot procedures typically involve sequential addition of reagents to the same reaction vessel, with careful control of temperature and pH throughout the process. The hydrazine substitution is carried out first under neutral or slightly basic conditions, followed by acidification and addition of sodium nitrite to effect the diazotization step [7].

Temperature control is critical in one-pot syntheses, as the diazotization step requires low temperatures while the initial hydrazine substitution can be carried out at room temperature. Cooling the reaction mixture to 0-5°C before addition of sodium nitrite ensures proper formation of the diazonium intermediate and prevents side reactions [7].

Solvent selection plays a crucial role in optimizing one-pot procedures. Aqueous ethanol mixtures have proven most effective, providing sufficient solubility for all reactants while maintaining the appropriate polarity for both reaction steps. The use of water as a co-solvent also helps moderate the reaction temperature and provides the necessary medium for the diazotization process [5].

Microwave-assisted synthesis techniques have been explored as alternatives to conventional heating methods. These approaches can significantly reduce reaction times while maintaining high yields and selectivity. However, careful optimization of power levels and reaction times is required to prevent overheating and decomposition of sensitive intermediates [8].

Comparative Analysis of Isomeric Product Formation

The synthesis of tetrazolo[1,5-b]pyridazine derivatives can potentially lead to formation of regioisomeric products, depending on the specific reaction conditions and starting materials employed. Understanding the factors controlling isomer formation is essential for developing selective synthetic methods [9].

The primary source of isomerism in tetrazolo[1,5-b]pyridazine synthesis arises from the possibility of cyclization at different positions of the pyridazine ring. Theoretical calculations have shown that cyclization to form the [1,5-b] isomer is thermodynamically favored over alternative regioisomers due to optimal orbital overlap and reduced steric interactions [9].

Experimental studies using 4-methyl-3,5,6-tribromopyridazine as a model substrate have demonstrated the preferential formation of the [1,5-b] isomer over other possible cyclization products [9]. X-ray crystallographic analysis confirmed the structure of the major product as 3,5-diazido-4-methyltetrazolo[1,5-b]pyridazine, supporting the theoretical predictions regarding regioselectivity [9].

The ratio of isomeric products can be influenced by reaction temperature, with higher temperatures generally favoring thermodynamic control and increased selectivity for the most stable isomer. Kinetic control at lower temperatures may lead to formation of multiple isomers, although the [1,5-b] isomer typically remains the major product [9].

Azide-tetrazole tautomerism also plays a role in determining the final product distribution. In solution, tetrazolo[1,5-b]pyridazine derivatives can exist in equilibrium with their corresponding azidopyridazine tautomers [10]. The position of this equilibrium is influenced by electronic effects of substituents, with electron-withdrawing groups favoring the azide form and electron-donating groups stabilizing the tetrazole tautomer [10].

The comparative analysis of isomeric products reveals that the [1,5-b] fusion pattern is consistently favored across a range of substituted pyridazine substrates. This selectivity can be attributed to the electronic complementarity between the electron-rich hydrazine nitrogen and the electron-deficient pyridazine carbon, leading to preferential cyclization at the thermodynamically favored position.

Reaction ConditionsTemperature (°C)Yield (%)Major IsomerReference
Hydrazine/EtOH, then NaNO₂/HCl0-2595[1,5-b] [1]
Direct azide substitution80-10065-70[1,5-b] [2]
Microwave-assisted60-8075-85[1,5-b] [8]
One-pot procedure0-2585-90[1,5-b] [7]

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The comprehensive spectroscopic characterization of 6-chlorotetrazolo[1,5-b]pyridazine has been accomplished through multiple analytical techniques, providing detailed insights into its molecular structure and electronic properties [1] [2] [3].

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 6-chlorotetrazolo[1,5-b]pyridazine displays characteristic features consistent with its bicyclic structure [1] [2]. The compound exhibits two distinct aromatic proton signals in the chemical shift region between 7.0 and 8.5 parts per million, corresponding to the hydrogen atoms at positions 7 and 8 of the pyridazine ring [1] [3]. These signals appear as doublets with characteristic coupling constants reflecting the vicinal coupling between adjacent aromatic protons [2].

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, revealing the presence of four distinct carbon environments within the molecular framework [1] [2]. The carbon signals corresponding to the fused tetrazole-pyridazine system appear in the aromatic region between 120 and 160 parts per million [3]. The carbon atom bearing the chlorine substituent exhibits a characteristic downfield shift due to the electron-withdrawing effect of the halogen atom [2].

Infrared Spectroscopy

The infrared spectrum of 6-chlorotetrazolo[1,5-b]pyridazine exhibits several diagnostic absorption bands that confirm its structural identity [4] [5]. The most prominent features include the carbon-nitrogen stretching vibrations appearing in the range of 1600-1650 wavenumbers, characteristic of the aromatic heterocyclic system [4]. The carbon-chlorine stretching vibration is observed at approximately 750-850 wavenumbers, confirming the presence of the chlorine substituent [5]. Notably, the absence of any absorption bands in the 2000-2200 wavenumber region conclusively demonstrates that the compound exists in its tetrazole form rather than the tautomeric azide configuration [5] [6].

Mass Spectrometry

Mass spectrometric analysis of 6-chlorotetrazolo[1,5-b]pyridazine reveals characteristic fragmentation patterns that provide valuable structural information [7]. The molecular ion peak appears at mass-to-charge ratio 155 with the expected chlorine isotope pattern showing an additional peak at mass-to-charge ratio 157, consistent with the natural abundance of chlorine-35 and chlorine-37 isotopes [2] [3]. The fragmentation pattern typically involves the loss of nitrogen molecules from the tetrazole ring, followed by chlorine elimination, resulting in characteristic fragment ions that can be used for structural confirmation [7].

PropertyValue
Molecular FormulaC₄H₂ClN₅
Molecular Weight (g/mol)155.55
CAS Registry Number21413-15-0
IUPAC Name6-chlorotetrazolo[1,5-b]pyridazine
SMILESC1=CC(=NN2C1=NN=N2)Cl
InChIInChI=1S/C4H2ClN5/c5-3-1-2-4-6-8-9-10(4)7-3/h1-2H
InChI KeyRRBQGBYFXZPPAH-UHFFFAOYSA-N
Density (g/cm³)1.97

X-ray Crystallographic Studies of Molecular Geometry

Crystallographic investigations of 6-chlorotetrazolo[1,5-b]pyridazine and related tetrazolo-pyridazine compounds have provided definitive structural information regarding molecular geometry and solid-state packing arrangements [8] [9] [10]. The compound crystallizes in well-defined crystal systems that allow for precise determination of bond lengths, bond angles, and molecular conformation [9].

The X-ray diffraction studies confirm that 6-chlorotetrazolo[1,5-b]pyridazine adopts a planar molecular geometry in the solid state [2] [9]. The fused ring system exhibits minimal deviation from planarity, with the tetrazole ring and pyridazine ring lying essentially in the same plane [9]. This planarity is maintained through the extended π-electron delocalization across the entire bicyclic framework [10].

Bond length analysis reveals that the carbon-nitrogen bonds within the tetrazole ring are intermediate between single and double bond character, consistent with significant resonance delocalization [9]. The carbon-chlorine bond length is typical for aromatic chlorides, measuring approximately 1.75 Angstroms [8]. The nitrogen-nitrogen bonds within the tetrazole ring show characteristic values consistent with the tetrazole electronic structure [9].

The crystal packing arrangements demonstrate intermolecular interactions that stabilize the solid-state structure [9] [10]. These interactions include van der Waals forces between the aromatic ring systems and potential halogen bonding interactions involving the chlorine atom [8]. The planar molecular geometry facilitates π-π stacking interactions between adjacent molecules in the crystal lattice [10].

Density Functional Theory Calculations

Computational studies employing density functional theory methods have provided extensive insights into the electronic structure and molecular properties of 6-chlorotetrazolo[1,5-b]pyridazine [11] [12] [13]. These calculations have been performed using various basis sets and functional combinations to ensure reliable results [12] [14].

Geometry optimization calculations using the B3LYP functional with 6-31G* and 6-311++G(d,p) basis sets confirm the planar structure observed experimentally [11] [12]. The calculated bond lengths and angles are in excellent agreement with crystallographic data, validating the computational approach [12] [13]. The optimized molecular geometry reveals that the compound maintains its planar configuration in the gas phase, consistent with solid-state observations [11].

Electronic structure analysis through frontier molecular orbital calculations provides insights into the chemical reactivity and electronic properties [12] [13]. The highest occupied molecular orbital is primarily localized on the nitrogen atoms of the tetrazole ring, while the lowest unoccupied molecular orbital shows significant contribution from the pyridazine ring system [12]. The calculated HOMO-LUMO energy gap indicates the compound's electronic stability and provides predictions for its spectroscopic properties [13].

Vibrational frequency calculations yield theoretical infrared spectra that show excellent correlation with experimental observations [11] [12]. The calculated frequencies, when appropriately scaled, match the experimentally observed absorption bands within acceptable error limits [11]. These calculations also provide assignments for vibrational modes, enabling detailed interpretation of the experimental infrared spectrum [12].

MethodApplicationKey Results
DFT B3LYP/6-31G*Geometry optimizationPlanar molecular geometry confirmed
DFT B3LYP/6-311++G(d,p)Vibrational frequency calculationsIR frequencies in good agreement with experiment
MP2/aug-cc-pVTZElectronic structure analysisHOMO-LUMO gap calculation
CCSD(T)/CBSHigh-accuracy energeticsTautomeric energy differences
Molecular DynamicsConformational dynamicsRing flexibility assessment

Tautomeric Behavior and Ring-Chain Isomerism

The tautomeric equilibrium between the tetrazole and azide forms represents a fundamental aspect of 6-chlorotetrazolo[1,5-b]pyridazine chemistry [15] [6] [16]. This equilibrium, known as azide-tetrazole tautomerism, has been extensively studied both experimentally and theoretically [15] [17] [18].

In the solid state and in solution under ambient conditions, 6-chlorotetrazolo[1,5-b]pyridazine exists predominantly in the tetrazole form [5] [6]. This preference is attributed to the aromatic stabilization gained through the fused ring system [15] [17]. The tetrazole form benefits from extensive π-electron delocalization across both the tetrazole and pyridazine rings, providing significant thermodynamic stability [17] [18].

The azide tautomer, while less stable under normal conditions, can be accessed under specific circumstances [15] [6]. Protonation of the tetrazole form or changes in solvent polarity can shift the equilibrium toward the azide configuration [6] [19]. However, the azide form is generally less favored due to the loss of aromatic stabilization upon ring opening [15].

Computational studies have quantified the energy difference between the tautomeric forms [17] [18]. High-level ab initio calculations indicate that the tetrazole form is more stable by several kilocalories per mole compared to the azide tautomer [17]. This energy difference is consistent with experimental observations showing the predominance of the tetrazole form under normal conditions [18].

The ring-chain isomerism equilibrium is influenced by several factors including temperature, solvent polarity, and the presence of substituents [6] [19] [20]. Higher temperatures tend to favor the azide form due to entropic considerations, while polar solvents can stabilize the more dipolar azide configuration through solvation effects [6] [20]. The chlorine substituent in 6-chlorotetrazolo[1,5-b]pyridazine acts as an electron-withdrawing group, which tends to stabilize the tetrazole form through enhanced aromatic character [15].

Isomeric FormStability FactorExperimental Evidence
Tetrazolo[1,5-b]pyridazine (closed)Aromatic stabilizationSolid-state NMR confirmation
Azido-pyridazine (open)Azide resonance stabilizationIR N₃ stretching absence
Ring-chain equilibriumEntropy vs enthalpy balanceVariable temperature NMR
Solvent-dependent equilibriumSolvation energy differencesSolvent polarity studies
Temperature effectsThermal activation energyThermodynamic measurements

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

21413-15-0

Wikipedia

6-Chlorotetrazolo[1,5-b]pyridazine

Dates

Last modified: 08-16-2023

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